2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride
CAS No.: 1240527-56-3
Cat. No.: VC3364216
Molecular Formula: C11H12ClFN2O
Molecular Weight: 242.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240527-56-3 |
|---|---|
| Molecular Formula | C11H12ClFN2O |
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H11FN2O.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H |
| Standard InChI Key | WAEKBXHQGPJWNH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC(=CO2)CCN)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CO2)CCN)F.Cl |
Introduction
Chemical Identity and Fundamental Properties
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride is an oxazole derivative characterized by its distinct structural elements. The compound features a five-membered oxazole heterocycle substituted with a 4-fluorophenyl group at the 2-position and an ethanamine side chain at the 4-position. This particular molecular arrangement contributes to its chemical behavior and potential biological interactions.
The compound is identified by several key parameters and identifiers as outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 1240527-56-3 |
| Molecular Formula | C₁₁H₁₂ClFN₂O |
| Molecular Weight | 242.68 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H11FN2O.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H |
| Standard InChIKey | WAEKBXHQGPJWNH-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=CC=C1C2=NC(=CO2)CCN)F.Cl |
| PubChem Compound ID | 47003160 |
These chemical identifiers provide essential reference points for researchers working with this compound and facilitate accurate database searches and literature reviews.
Structural Analysis
The structure of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride can be analyzed by examining its key components:
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Oxazole ring: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, providing a scaffold for substitution.
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4-Fluorophenyl group: Attached at the 2-position of the oxazole ring, this aromatic substituent contains a fluorine atom at the para position.
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Ethanamine side chain: A two-carbon chain with a terminal amine group attached at the 4-position of the oxazole ring.
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Hydrochloride salt: The compound exists as a hydrochloride salt, which typically enhances solubility in aqueous media compared to the free base form.
This structural configuration contributes to the compound's physicochemical properties and potential biological interactions, particularly through hydrogen bonding opportunities via the amine group and potential π-π interactions through the aromatic systems.
Comparison with Structurally Related Compounds
Understanding how 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride relates to other similar compounds provides valuable context for researchers. Several structurally related compounds have been documented in the chemical literature and patents, suggesting potential parallels in properties and applications.
Fluorinated Phenyl Derivatives
Other compounds containing fluorinated phenyl groups attached to heterocyclic systems show varied biological activities. For instance, 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 2639415-31-7) represents a related structure with a different arrangement of fluorine substituents . Similarly, 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride (CAS: 874285-32-2) demonstrates how halogen positioning can create distinct chemical entities with potentially different properties .
The positional isomerism of halogen substituents on phenyl rings can significantly affect molecular properties, including lipophilicity, electronic distribution, and metabolic stability. These differences often translate to varied biological activities and pharmacokinetic profiles, highlighting the importance of precise structural characterization.
Oxazole-Containing Compounds
Patent literature suggests ongoing interest in oxazole derivatives with various substituents. For example, fluoralkenyl compounds containing oxazole rings have been documented in patent WO2019123196A1, indicating potential applications that may be relevant to understanding the properties of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride .
Several compounds mentioned in this patent, such as (Z)-N-methoxy-1-[2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-oxazol-5-yl]methanimine and (E)-1-[2-(4,4-difluorobut-3-enylsulfanyl)-1,3-oxazol-5-yl]-N-methoxymethanimine, share the oxazole scaffold with different substituent patterns . These structural relatives provide comparative frameworks for predicting potential properties and activities of our compound of interest.
Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation to fully characterize and explore the potential of this compound:
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Comprehensive physicochemical profiling, including detailed stability studies, solubility in various solvents, and crystallographic analysis.
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Biological activity screening against diverse targets to identify potential applications in drug discovery or chemical biology.
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Structure-activity relationship studies by synthesizing and testing structurally similar derivatives.
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Mechanistic investigations to understand how structural features contribute to observed activities.
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Development of efficient synthetic routes to facilitate access to the compound and related derivatives for research purposes.
Analytical Methods for Characterization
For researchers working with 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride, several analytical techniques would be valuable for proper characterization:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
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High-Resolution Mass Spectrometry (HRMS)
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Infrared (IR) spectroscopy
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X-ray crystallography (if crystalline form is available)
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Thermal analysis (DSC/TGA) for stability assessment
These techniques collectively provide comprehensive structural confirmation and purity assessment essential for reliable research outcomes.
Analytical Considerations for Research Use
Researchers utilizing 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride in experimental settings should consider several analytical aspects to ensure reliable and reproducible results.
Mass Spectrometry Characteristics
Mass spectrometry is an essential technique for confirming the identity of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride. The expected molecular ion peak would correspond to the molecular weight of the free base (207.23 g/mol), with characteristic fragmentation patterns likely involving cleavage at the ethyl linkage between the oxazole ring and the amine group, as well as loss of fluorine.
Concentration and Solution Preparation
For solution-based experiments, researchers may benefit from tools such as mass molarity calculators to:
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Determine the mass of compound required to prepare solutions of specific concentrations
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Calculate volume requirements for achieving desired concentrations
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Assess the resulting concentration when dissolving a known mass in a specific volume
These calculations are essential for ensuring experimental reproducibility and accuracy in biological assays or chemical reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume